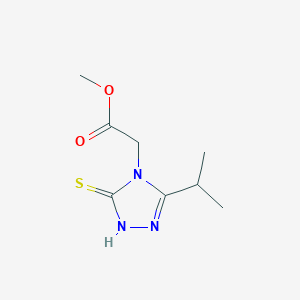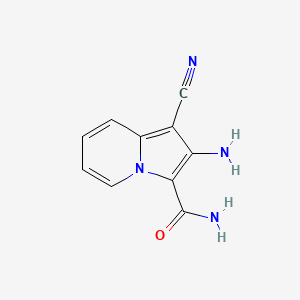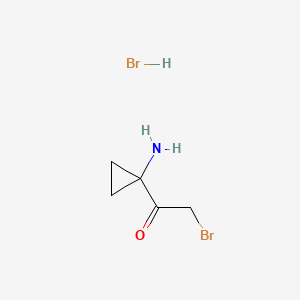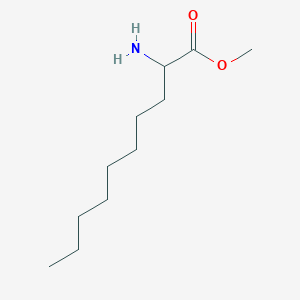
Methyl 2-Aminodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Aminodecanoate is an organic compound that belongs to the class of esters and amines It is characterized by a long carbon chain with a methyl ester group at one end and an amino group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-Aminodecanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of methyl 2-bromodecanoate with ammonia or an amine under basic conditions. This reaction can be facilitated by using a solvent such as ethanol and a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-pressure reactors and advanced catalysts to achieve higher conversion rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Aminodecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: 2-Aminodecanol.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Aminodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-Aminodecanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid, which can participate in metabolic pathways and exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-Aminodecanoate can be compared with other similar compounds such as:
Methyl 2-Aminooctanoate: Shorter carbon chain, different physical and chemical properties.
Methyl 2-Aminododecanoate: Longer carbon chain, potentially different biological activities.
Ethyl 2-Aminodecanoate: Different ester group, which may affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
139934-27-3 |
|---|---|
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
methyl 2-aminodecanoate |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
MCUKSQZXVSZPAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



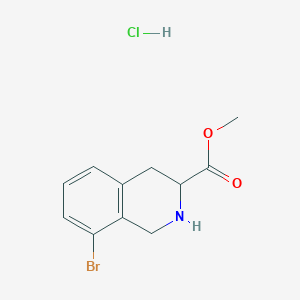

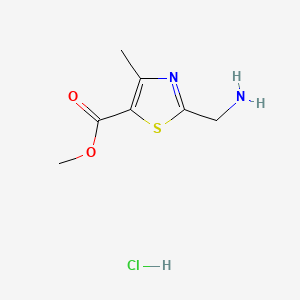

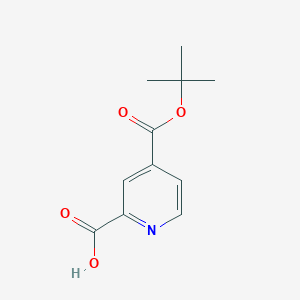
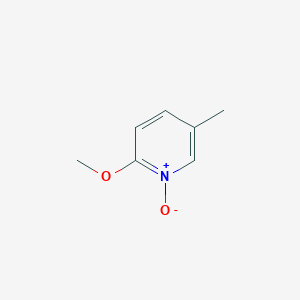
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
